molecular formula C14H10F2O2 B1441863 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid CAS No. 1178942-44-3

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Cat. No.: B1441863
CAS No.: 1178942-44-3
M. Wt: 248.22 g/mol
InChI Key: FONVBULAKGQXQQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is an aromatic monocarboxylic acid with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoic acid core, making it a fluorinated aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 2-Fluoro-4-methylphenylboronic acid with 4-Fluorobenzoic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of an organic solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO).

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzoic Acids: Formed through substitution reactions.

Scientific Research Applications

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONVBULAKGQXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716821
Record name 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178942-44-3
Record name 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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